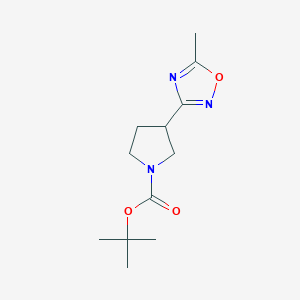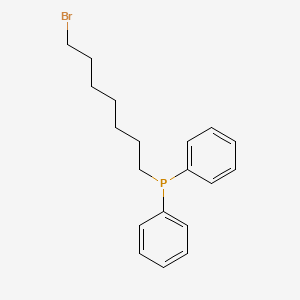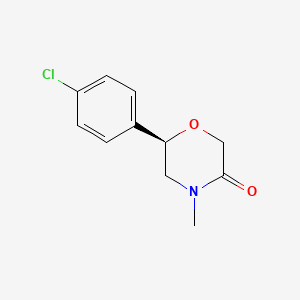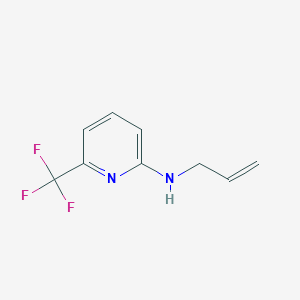![molecular formula C11H15N3O B12625235 (3R)-3-[(Pyridin-2-yl)methyl]-1,4-diazepan-2-one CAS No. 922178-65-2](/img/structure/B12625235.png)
(3R)-3-[(Pyridin-2-yl)methyl]-1,4-diazepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-[(Pyridin-2-yl)methyl]-1,4-diazepan-2-one is a heterocyclic compound that features a diazepane ring fused with a pyridine moiety
Vorbereitungsmethoden
The synthesis of (3R)-3-[(Pyridin-2-yl)methyl]-1,4-diazepan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridine derivative and the diazepane ring.
Reaction Conditions: The pyridine derivative is reacted with a suitable diazepane precursor under controlled conditions to form the desired compound. Common reagents include bases and solvents that facilitate the reaction.
Industrial Production: For large-scale production, the process is optimized to ensure high yield and purity. This involves the use of industrial reactors and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
(3R)-3-[(Pyridin-2-yl)methyl]-1,4-diazepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield a pyridine oxide derivative, while reduction may produce a reduced diazepane ring.
Wissenschaftliche Forschungsanwendungen
(3R)-3-[(Pyridin-2-yl)methyl]-1,4-diazepan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (3R)-3-[(Pyridin-2-yl)methyl]-1,4-diazepan-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions. For example, it may inhibit enzyme activity or block receptor signaling.
Vergleich Mit ähnlichen Verbindungen
(3R)-3-[(Pyridin-2-yl)methyl]-1,4-diazepan-2-one can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-(Pyridin-2-yl)pyrimidine derivatives and 3-(Pyridin-2-yl)triimidazotriazine share structural similarities.
Uniqueness: The unique combination of the diazepane ring and pyridine moiety in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
922178-65-2 |
|---|---|
Molekularformel |
C11H15N3O |
Molekulargewicht |
205.26 g/mol |
IUPAC-Name |
(3R)-3-(pyridin-2-ylmethyl)-1,4-diazepan-2-one |
InChI |
InChI=1S/C11H15N3O/c15-11-10(13-6-3-7-14-11)8-9-4-1-2-5-12-9/h1-2,4-5,10,13H,3,6-8H2,(H,14,15)/t10-/m1/s1 |
InChI-Schlüssel |
ZQDHZZZNDACKQK-SNVBAGLBSA-N |
Isomerische SMILES |
C1CN[C@@H](C(=O)NC1)CC2=CC=CC=N2 |
Kanonische SMILES |
C1CNC(C(=O)NC1)CC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-Methylaziridin-1-yl)(phenyl)methylidene]hydroxylamine](/img/structure/B12625154.png)
![4'-(2-Butoxyethoxy)-2',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12625175.png)


![2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-bromopyridine](/img/structure/B12625193.png)
![1-[4-[1-(4-fluorophenyl)pyrazolo[3,4-f]isoquinolin-5-yl]piperazin-1-yl]ethanone](/img/structure/B12625196.png)

![1-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one](/img/structure/B12625199.png)


![2-[(3,5,5-Trimethylhexyl)oxy]oxane](/img/structure/B12625214.png)
![2-(4-Bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12625218.png)
![3-[4-(benzyloxy)-3-ethoxyphenyl]-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12625220.png)

